molecular formula C11H15NO4S2 B5767039 4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid

4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid

Cat. No. B5767039
M. Wt: 289.4 g/mol
InChI Key: YXASLWSDVISGRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid, also known as ATCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ATCA is a synthetic compound that belongs to the class of sulfonamide derivatives and is primarily used in research studies.

Mechanism of Action

4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid inhibits the activity of CA IX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. This results in the accumulation of carbon dioxide in the cells, leading to a decrease in pH and ultimately causing cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of tumor cells, reduce tumor angiogenesis, and induce apoptosis. Additionally, it has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid in lab experiments is its high potency and specificity towards CA IX. This makes it an excellent tool for studying the role of CA IX in various physiological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research on 4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid. One of the areas of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and treatment regimen for this compound in cancer patients. Additionally, research is needed to explore the potential use of this compound in other diseases, such as inflammatory disorders and metabolic diseases. Finally, further studies are needed to improve the solubility and bioavailability of this compound, which could increase its potential applications in various fields.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific fields. It has been found to be a potent inhibitor of CA IX and has potential applications in the treatment of cancer, inflammatory disorders, and metabolic diseases. Further research is needed to determine the optimal dosage and treatment regimen for this compound and to explore its potential use in other diseases.

Synthesis Methods

The synthesis of 4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid involves the reaction of 2-thiophenecarboxylic acid with 1-aminocycloheptane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a high yield.

Scientific Research Applications

4-(1-azepanylsulfonyl)-2-thiophenecarboxylic acid has been extensively studied for its potential applications in various scientific fields. It has been found to be a potent inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in many cancer cells. This compound has shown promising results in the treatment of cancer, and several studies have shown that it can inhibit the growth of tumor cells.

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S2/c13-11(14)10-7-9(8-17-10)18(15,16)12-5-3-1-2-4-6-12/h7-8H,1-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXASLWSDVISGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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